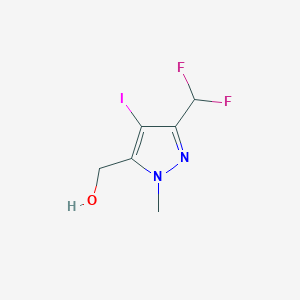
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodine, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and hydroxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine substituent can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyrazole derivatives with various functional groups, which can be further utilized in different chemical transformations.
Applications De Recherche Scientifique
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
- (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
- (3-(Difluoromethyl)-4-chloro-1-methyl-1H-pyrazol-5-yl)methanol
Uniqueness
The uniqueness of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C6H7F2IN2O |
|---|---|
Poids moléculaire |
288.03 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-4-iodo-2-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C6H7F2IN2O/c1-11-3(2-12)4(9)5(10-11)6(7)8/h6,12H,2H2,1H3 |
Clé InChI |
OUDWDXBVMPIZRD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)F)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


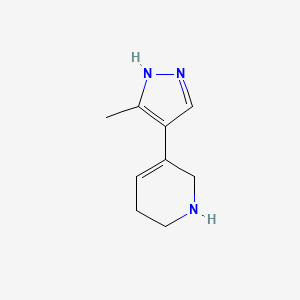

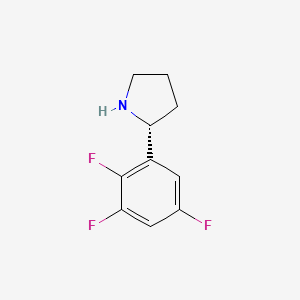
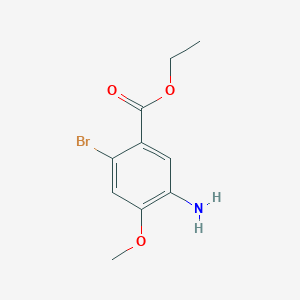
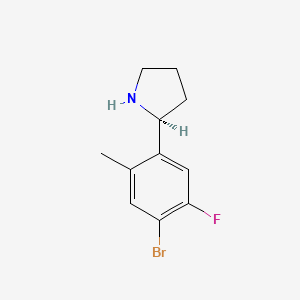
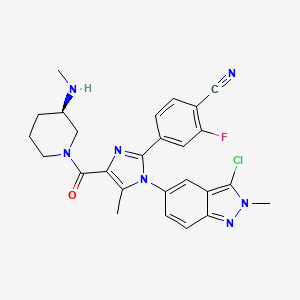
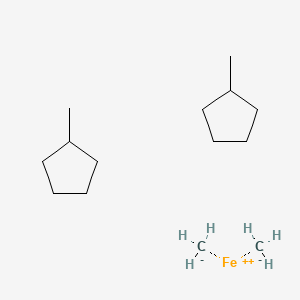
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
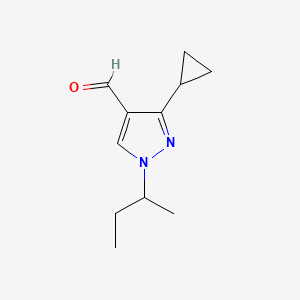
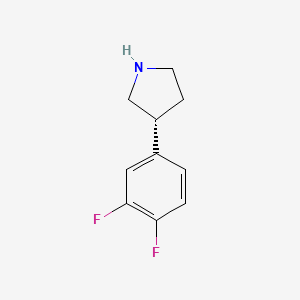
![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
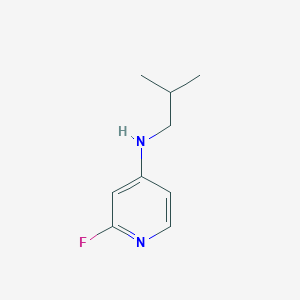
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
